tert-Butyl Carbamimidate (CAS 102142-91-6): A Precision Reagent for Guanidinylation
tert-Butyl Carbamimidate (CAS 102142-91-6): A Precision Reagent for Guanidinylation
[1]
Abstract
tert-Butyl carbamimidate (CAS 102142-91-6), also known as O-tert-butylisourea, represents a specialized class of imidate esters utilized primarily as a mild and selective guanylating agent in organic synthesis.[1][2][3][4] Unlike its methyl or ethyl counterparts (O-methylisourea), the tert-butyl variant offers distinct physicochemical advantages, including the generation of non-toxic, volatile tert-butanol as the sole byproduct during guanidine formation. This guide details the chemical properties, mechanistic utility, and experimental protocols for deploying tert-butyl carbamimidate in the synthesis of arginine mimetics and guanidine-functionalized bioactive molecules.
Part 1: Chemical Identity & Physicochemical Profile
tert-Butyl carbamimidate is an O-alkylisourea.[1] In its free base form, it is thermodynamically unstable relative to the corresponding urea; therefore, it is most commonly synthesized and stored as a mineral acid salt (e.g., hydrochloride) or generated in situ.
Core Data Table[1]
| Property | Specification |
| CAS Number | 102142-91-6 |
| IUPAC Name | tert-Butyl carbamimidate |
| Synonyms | O-tert-Butylisourea; Carbamimidic acid, 1,1-dimethylethyl ester |
| Molecular Formula | |
| Molecular Weight | 116.16 g/mol |
| Structure | |
| Physical State | Low-melting solid or oil (Free base); Crystalline solid (HCl salt) |
| Solubility | Soluble in alcohols (MeOH, EtOH), DMF, DMSO; limited water solubility (free base) |
| Stability | Moisture sensitive; prone to hydrolysis to urea and tert-butanol |
Structural Analysis
The molecule features an imidate core (
-
Leaving Group Efficiency: Upon nucleophilic attack by an amine, the tert-butoxy group is eliminated as tert-butanol, which is chemically inert in most guanylation conditions and easily removed by evaporation.
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Selectivity: The bulkiness can reduce non-specific reactions compared to smaller O-alkylisoureas, potentially favoring reaction with primary amines over more hindered nucleophiles.
Part 2: Synthetic Utility & Mechanism
The primary application of tert-butyl carbamimidate is the conversion of primary and secondary amines into guanidines . This transformation is critical in medicinal chemistry for synthesizing arginine analogues, which are frequent pharmacophores in kinase inhibitors, protease inhibitors, and GPCR ligands.
Mechanism of Action: Nucleophilic Substitution
The reaction proceeds via an addition-elimination pathway. The amine nucleophile attacks the electrophilic imidate carbon, forming a tetrahedral intermediate. The tert-butoxy group is then expelled (likely assisted by proton transfer), yielding the guanidine and tert-butanol.
Figure 1: Mechanistic pathway for the guanylation of amines using tert-butyl carbamimidate.
Comparison with Other Guanylating Agents
| Reagent | Byproduct | Advantages | Disadvantages |
| tert-Butyl carbamimidate | tert-Butanol | Non-toxic byproduct; mild conditions.[1] | Less commercially available than methyl analog.[1] |
| O-Methylisourea | Methanol | Cheap; widely available.[1] | Methanol toxicity; potential for methylation side reactions.[1] |
| S-Methylisothiourea | Methanethiol (MeSH) | High reactivity.[1] | Evolves noxious gas (MeSH) ; requires scrubbers.[1] |
| Pyrazole-1-carboxamidine | Pyrazole | Very mild; easy workup.[1] | Reagent is expensive; pyrazole removal can be tedious.[1] |
Part 3: Experimental Protocols
Protocol A: Synthesis of tert-Butyl Carbamimidate (In Situ)
Note: Due to stability concerns, it is often best to generate the reagent fresh from cyanamide and tert-butanol.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve cyanamide (1.0 eq) in excess anhydrous tert-butanol (solvent and reactant).
-
Acidification: Add anhydrous HCl (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. The O-tert-butylisourea hydrochloride salt will precipitate or remain in solution depending on concentration.[1]
-
Isolation: Dilute with diethyl ether to precipitate the salt. Filter and dry under vacuum. Store in a desiccator at -20°C.
Protocol B: General Guanidinylation of an Amine
Objective: Convert a primary amine (
Reagents:
-
Substrate: Primary Amine (1.0 mmol)
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Reagent: tert-Butyl carbamimidate hydrochloride (1.2 – 1.5 mmol)[1]
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Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 mmol)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) in MeOH (0.1 M concentration).
-
Addition: Add DIPEA (2.0 eq) followed by tert-butyl carbamimidate hydrochloride (1.5 eq).
-
Incubation: Stir the reaction mixture at room temperature.
-
Optimization: If the amine is sterically hindered, heat the mixture to 40–60°C.
-
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting amine and appearance of the guanidine mass (
) indicates progress. -
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The residue contains the guanidine product, DIPEA salts, and tert-butanol (removed during evaporation).
-
-
Purification:
-
Flash Chromatography: Elute with DCM/MeOH/NH4OH (e.g., 90:10:1) to isolate the free base guanidine.
-
Reverse Phase HPLC: For polar guanidines, use C18 columns with Water/Acetonitrile (+0.1% TFA).
-
Figure 2: Operational workflow for guanidinylation using tert-butyl carbamimidate.
Part 4: Handling, Stability, and Safety
Stability & Storage[6][7]
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Hydrolysis Risk: Like all imidate esters, tert-butyl carbamimidate is sensitive to moisture. In the presence of water, it hydrolyzes to form urea and tert-butanol.
-
Storage: Store the hydrochloride salt in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at -20°C .
-
Free Base Instability: Do not store the free base; generate it in situ by adding base to the salt form immediately prior to reaction.
Safety Profile
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Byproducts: tert-Butanol is flammable (Flash point: 11°C) but relatively low toxicity compared to other guanylation byproducts like methanethiol.
References
-
Organic Syntheses. Preparation of O-Alkylisoureas. (General methodology for isourea synthesis from cyanamide). Link
-
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[6] Arkivoc.[7] (Review of guanylation methods including O-alkylisoureas). Link
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis.[1] J. Org. Chem. (Comparative study of guanylating agents). Link
-
PubChem. Compound Summary for CAS 102142-91-6 (tert-Butyl carbamimidate). National Library of Medicine. Link
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